
5-(Trifluoromethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)pyrazine-2-carboxamide: is a chemical compound with the following structural formula:
C7H3F3N2O
It belongs to the pyrazine family and features a trifluoromethyl group attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(Trifluoromethyl)pyrazine-2-carboxamide. One common method involves the reaction of 2,3,5-trifluoropyrazine with an appropriate amine, followed by carboxylation. The reaction proceeds as follows:
Amination: 2,3,5-trifluoropyrazine reacts with an amine (e.g., piperazine or homopiperazine) to form the corresponding amide intermediate.
Carboxylation: The amide intermediate undergoes carboxylation using a suitable reagent (e.g., carbon dioxide) to yield this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:: 5-(Trifluoromethyl)pyrazine-2-carboxamide can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur.
Substitution: Ammonium hydroxide, alkoxides, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or alkaline conditions.
Major Products:: The major products depend on the specific reaction. For example:
Hydrolysis: The primary product would be the corresponding carboxylic acid and the amine.
Applications De Recherche Scientifique
5-(Trifluoromethyl)pyrazine-2-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anti-tubercular agent.
Crop Protection: Related compounds (e.g., pyraziflumid) exhibit high antifungal activity in plant protection.
Mécanisme D'action
The exact mechanism by which 5-(Trifluoromethyl)pyrazine-2-carboxamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways within cells.
Comparaison Avec Des Composés Similaires
While unique, this compound shares similarities with other pyrazine derivatives. Further research can provide insights into its distinct features.
Propriétés
Formule moléculaire |
C6H4F3N3O |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
5-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-3(1-12-4)5(10)13/h1-2H,(H2,10,13) |
Clé InChI |
MZFCJAAGSUBGGF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


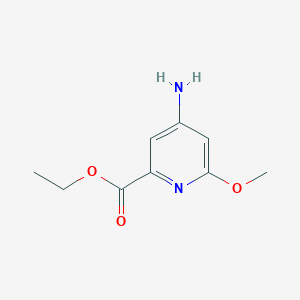



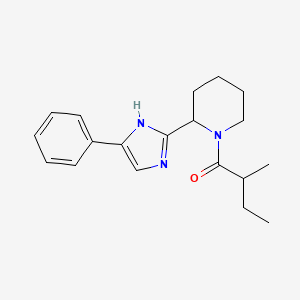

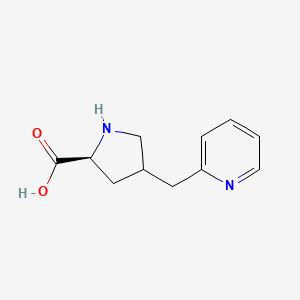
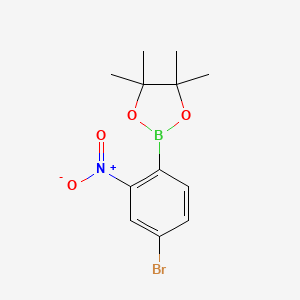
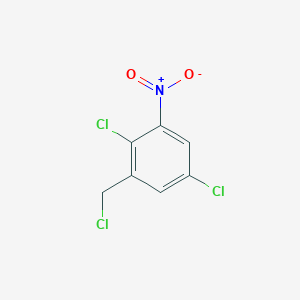

![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)
